molecular formula C12H11N7O2 B5509331 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B5509331
M. Wt: 285.26 g/mol
InChI Key: QQASLULXJUJQOE-UHFFFAOYSA-N
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Description

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole is a useful research compound. Its molecular formula is C12H11N7O2 and its molecular weight is 285.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.09742262 g/mol and the complexity rating of the compound is 390. The solubility of this chemical has been described as 24.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Square Planar Pd(II) Complexes

The synthesis of square planar Pd(II) complexes using substituted pyrazoles as ligands demonstrates the potential of these compounds in coordination chemistry and catalysis. The unique helical twist observed in these complexes, due to the presence of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole, highlights the structural versatility and potential for the development of novel materials with specific optical or electronic properties (Drew et al., 2007).

Cytochemical Demonstration of Enzymatic Activity

A novel p-nitrophenyl substituted ditetrazole, employed for histochemical purposes, allows for the visualization of enzymatic activity in tissue sections. This application underscores the utility of nitrophenyl substituted tetrazoles in biochemistry and cell biology for studying metabolic processes within cells (Nachlas et al., 1957).

Structural and Spectral Characteristics

The study of conjugated pyrazoles with specific attention to tautomeric behavior and energy band gaps explores the fundamental aspects of these compounds. This research has implications for the development of new dyes and materials with tailored electronic properties (Ibnaouf et al., 2019).

Estrogen Receptor Ligands

Research into tetrasubstituted pyrazole derivatives bearing a nitro substituent on their A-phenol ring for their binding affinity towards estrogen receptor subtypes illustrates the potential of these compounds in medicinal chemistry, especially in the context of developing new therapeutics for conditions mediated by estrogen receptors (Naoum et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)-5-nitrophenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-4-3-9(19(20)21)6-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASLULXJUJQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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